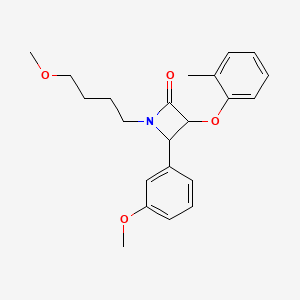
1-(4-Methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one, commonly known as AZD9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Scientific Research Applications
Antitumor Applications
A study by Greene et al. (2016) investigated the structure-activity relationships of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing potent antiproliferative compounds with significant activity against breast cancer cells and interaction with the colchicine-binding site on β-tubulin. These findings suggest potential antitumor applications, highlighting the relevance of azetidin-2-ones in cancer research (Greene et al., 2016).
Antimicrobial Screening
Patel et al. (2008) synthesized derivatives of azetidinone and evaluated their antimicrobial properties against various microorganisms. This research underscores the importance of azetidin-2-ones in developing new antimicrobial agents, which could be critical in combating antibiotic-resistant bacteria (Patel et al., 2008).
Antimicrobial Agents
Another study focused on synthesizing and evaluating a new class of antimicrobial agents based on N/C-4 substituted azetidin-2-ones. The compounds exhibited potent activity against Bacillus anthracis, Staphylococcus aureus, and Candida albicans, indicating their potential as novel antimicrobial agents (Halve et al., 2007).
Applications in Anticancer Research
Research by Olazarán et al. (2017) on azetidin-2-one derivatives showed potential anticancer activity, particularly through apoptosis induction in cancer cells. This suggests the utility of such compounds in designing new anticancer therapies (Olazarán et al., 2017).
Potential as Pincer Ligands
Casarrubios et al. (2015) reported on the degradation of 2-azetidinones to afford CC'N-pincer ligands, showcasing the versatility of azetidin-2-ones in coordination chemistry and their potential applications in catalysis (Casarrubios et al., 2015).
properties
IUPAC Name |
1-(4-methoxybutyl)-4-(3-methoxyphenyl)-3-(2-methylphenoxy)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-16-9-4-5-12-19(16)27-21-20(17-10-8-11-18(15-17)26-3)23(22(21)24)13-6-7-14-25-2/h4-5,8-12,15,20-21H,6-7,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUAOKDIPLFZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2C(N(C2=O)CCCCOC)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-dichlorobenzoyl)-N-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2435187.png)
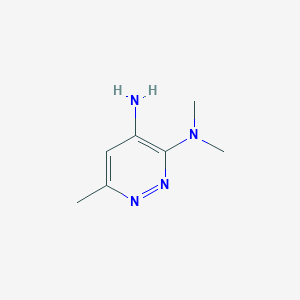
![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2435190.png)
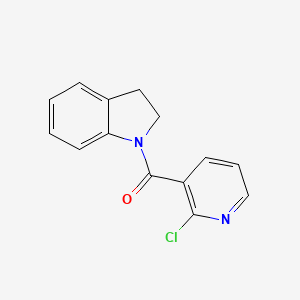
![7,8-difluoro-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2435195.png)
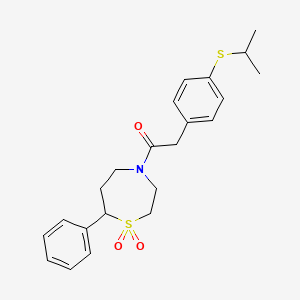
![2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2435198.png)
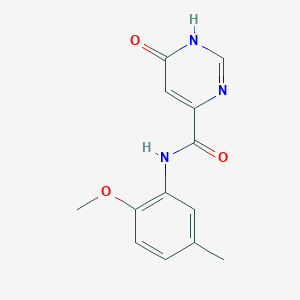
![3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2435201.png)
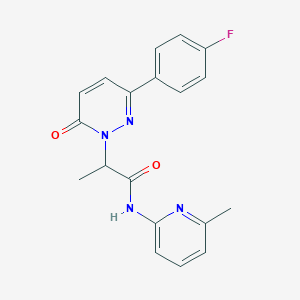
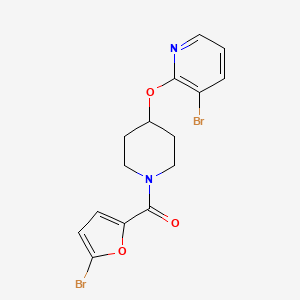
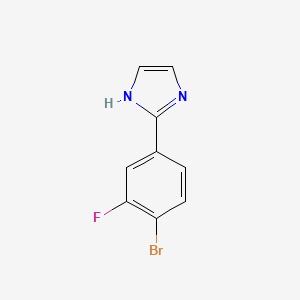
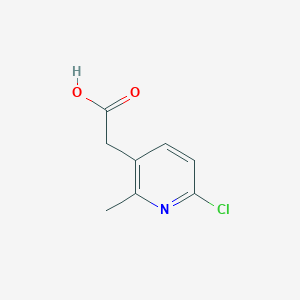
![N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2435210.png)